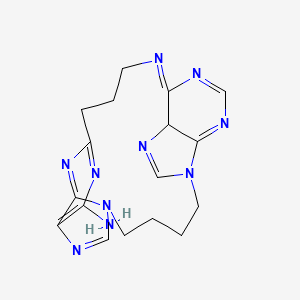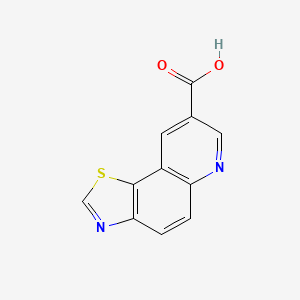
4-Isothiocyanatobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isothiocyanatobenzenesulfonate is a chemical compound with the molecular formula C7H5NO3S2. It is commonly used in organic synthesis and biochemical research due to its reactivity and versatility. This compound is known for its ability to form stable derivatives with amines, making it valuable in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Isothiocyanatobenzenesulfonate is typically synthesized through a two-step process:
Reaction of 4-sulfobenzoyl chloride with sodium isothiocyanate: This reaction produces 4-sulfophenyl isothiocyanate.
Neutralization with sodium hydroxide or sodium carbonate: This step yields the sodium salt form of 4-sulfophenyl isothiocyanate.
Industrial Production Methods: The industrial production of 4-sulfophenyl isothiocyanate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually produced as a monohydrate to enhance its stability and solubility .
Análisis De Reacciones Químicas
Types of Reactions: 4-Isothiocyanatobenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form thiourea derivatives.
Addition Reactions: It can add to nucleophiles, forming various adducts.
Common Reagents and Conditions:
Amines: React with 4-sulfophenyl isothiocyanate to form stable thiourea derivatives.
Nucleophiles: Such as alcohols and thiols, can react with the isothiocyanate group.
Major Products Formed:
Thiourea Derivatives: Formed from the reaction with amines.
Adducts: Formed from reactions with nucleophiles.
Aplicaciones Científicas De Investigación
4-Isothiocyanatobenzenesulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-sulfophenyl isothiocyanate involves its reactivity with nucleophiles, particularly amines. The isothiocyanate group reacts with the nucleophilic amine group to form a thiourea linkage. This reaction is highly specific and forms stable products, making it useful for labeling and derivatization in biochemical assays .
Comparación Con Compuestos Similares
Phenyl isothiocyanate: Similar in structure but lacks the sulfonic acid group, making it less soluble in water.
Benzyl isothiocyanate: Another related compound, but with a benzyl group instead of a phenyl group.
Uniqueness: 4-Isothiocyanatobenzenesulfonate is unique due to its sulfonic acid group, which enhances its solubility in water and makes it more reactive in aqueous environments. This property distinguishes it from other isothiocyanates and broadens its range of applications .
Propiedades
Número CAS |
7216-63-9 |
|---|---|
Fórmula molecular |
C7H5NO3S2 |
Peso molecular |
215.3 g/mol |
Nombre IUPAC |
4-isothiocyanatobenzenesulfonic acid |
InChI |
InChI=1S/C7H5NO3S2/c9-13(10,11)7-3-1-6(2-4-7)8-5-12/h1-4H,(H,9,10,11) |
Clave InChI |
LBYBJJOUISDNRJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=C=S)S(=O)(=O)O |
SMILES canónico |
C1=CC(=CC=C1N=C=S)S(=O)(=O)O |
Números CAS relacionados |
17614-69-6 (hydrochloride salt) |
Sinónimos |
4-isothiocyanatobenzenesulfonate 4-isothiocyanatobenzenesulfonate sodium salt 4-sulfophenyl isothiocyanate p-isothiocyanatobenzenesulfonate para-isothiocyanatobenzenesulfonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-[4-[[(7R,8R,9S,10R,13S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-yl]sulfanyl]phenyl]acetamide](/img/structure/B1208056.png)






![6,7-dihydro-2-[4-(methylsulfinyl)phenyl]-3-(4-pyridinyl)-5h-pyrrolo[1,2-a]imidazole](/img/structure/B1208066.png)
![3,12b-dimethyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B1208067.png)




![2-[(2,2-Dimethylcyclopropanecarbonyl)amino]oct-2-enoic acid](/img/structure/B1208079.png)
